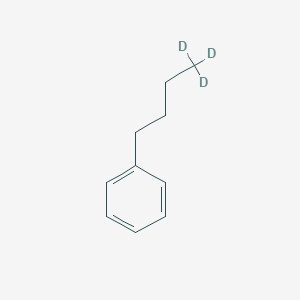

N-Butyl-4,4,4-D3-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trideuteriobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Deuteration in Pharmacokinetics and Analytical Chemistry: A Technical Guide to N-Butyl-4,4,4-D3-benzene

Executive Summary

The strategic incorporation of deuterium into aliphatic and aromatic frameworks has revolutionized both quantitative mass spectrometry and pharmacokinetic (PK) optimization. N-Butyl-4,4,4-D3-benzene (CAS: 109232-94-2) represents a highly specific isotopologue of n-butylbenzene where the terminal methyl group of the butyl chain is fully deuterated[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its metabolic stability, and field-validated protocols for its synthesis and application in drug development.

Physicochemical Profiling & Structural Identity

Unlike uniformly labeled analogs (e.g., ring-D5 or D14-butylbenzene), the 4,4,4-D3 variant isolates the isotopic shift exclusively at the ω -position of the alkyl chain. This targeted labeling preserves the lipophilicity and steric volume of the parent molecule while introducing a critical +3 Da mass shift and localized bond strengthening[3].

Table 1: Core Chemical and Structural Specifications

| Parameter | Specification | Causality / Significance |

| Chemical Name | N-Butyl-4,4,4-D3-benzene | Terminal deuteration targets the primary site of aliphatic oxidation. |

| CAS Number | 109232-94-2 | Uniquely identifies the ω -D3 isotopologue (Unlabelled CAS: 104-51-8)[1]. |

| Molecular Formula | C₁₀H₁₁D₃ | Generates a +3 Da mass shift, ideal for avoiding M+2 isotopic overlap in MS. |

| Molecular Weight | 137.24 g/mol | Increased from 134.22 g/mol due to the three heavy hydrogen isotopes[2]. |

| Isotopic Purity | ≥ 98 atom % D | Ensures minimal unlabeled background interference during trace quantification. |

| SMILES | [2H]C([2H])([2H])CCCC1=CC=CC=C1 | Defines the precise spatial arrangement for computational PK modeling. |

Mechanistic Rationale: The Kinetic Isotope Effect (KIE)

In drug design, the terminal methyl group of an alkyl chain is a well-documented "soft spot" susceptible to rapid ω -hydroxylation by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2E1)[3].

The substitution of protium (H) with deuterium (D) at this specific terminal node leverages the Primary Kinetic Isotope Effect (KIE) . Because a C-D bond has a lower vibrational zero-point energy than a C-H bond, it requires significantly more activation energy to reach the transition state for bond cleavage[3],[4].

The Causality of PK Alteration: By utilizing N-Butyl-4,4,4-D3-benzene as a structural scaffold for active pharmaceutical ingredients (APIs) or plasticizers like N-Butylbenzenesulfonamide (NBBS)[5], researchers can selectively block ω -oxidation. This forces the metabolic machinery to either slow down (prolonging the drug's half-life) or undergo "metabolic switching" to less toxic or more easily cleared pathways[3].

Fig 1: CYP450 metabolic divergence due to the Kinetic Isotope Effect in D3-labeled butylbenzene.

Synthetic Methodology: Targeted Terminal Deuteration

Achieving ≥ 98% isotopic purity at the terminal position requires a self-validating synthetic route that prevents H/D scrambling. While supercritical base-catalyzed H/D exchange can deuterate benzylic positions[4], terminal aliphatic deuteration is best achieved via cross-coupling.

Protocol 1: Synthesis via Kumada Cross-Coupling

Objective: Synthesize N-Butyl-4,4,4-D3-benzene without isotopic dilution. Causality Check: Anhydrous conditions are strictly maintained to prevent the Grignard reagent from acting as a base and abstracting protium from ambient moisture, which would yield unlabelled butane.

-

Reagent Preparation: Dry tetrahydrofuran (THF) over sodium/benzophenone to ensure absolute removal of water.

-

Grignard Formation: In a flame-dried Schlenk flask under argon, add 1.0 eq of magnesium turnings. Slowly introduce 1.0 eq of phenylmagnesium bromide (or synthesize in situ from bromobenzene).

-

Catalytic Coupling: Add 0.05 eq of a Nickel catalyst (e.g., NiCl₂(dppp)) to the Grignard solution. The bidentate ligand prevents β -hydride elimination, ensuring the alkyl chain remains intact.

-

Alkyl Addition: Dropwise, add 1.1 eq of 1-bromo-4,4,4-D3-butane at 0°C.

-

Reaction Quenching: After 4 hours at room temperature, quench the reaction with saturated aqueous NH₄Cl. Note: Do not use strong acids, as they may induce unwanted side reactions.

-

Purification: Extract with diethyl ether, dry over anhydrous Na₂SO₄, and purify via vacuum distillation to isolate the pure N-Butyl-4,4,4-D3-benzene.

Analytical Applications: Isotopic Internal Standards

In pharmacokinetic studies of butylbenzene derivatives (such as the neurotoxic plasticizer NBBS[5]), N-Butyl-4,4,4-D3-benzene serves as an optimal Internal Standard (IS).

Expert Insight on Mass Spectrometry: When utilizing this compound in GC-MS (Electron Ionization mode), analysts must be cautious of the fragmentation pattern. Unlabelled butylbenzene yields a molecular ion ( M+ ) at m/z 134 and a massive base peak at m/z 91 (tropylium ion, [C7H7]+ ) due to β -cleavage and loss of the propyl radical. Because the D3 label is on the terminal methyl group, β -cleavage results in the loss of the deuterated segment. Therefore, the base peak for the D3-labeled compound remains m/z 91. To accurately quantify the IS, analysts must monitor the molecular ion (m/z 137) rather than the base peak.

Fig 2: GC-MS quantification workflow utilizing N-Butyl-4,4,4-D3-benzene as an internal standard.

Protocol 2: GC-MS Quantification Workflow

-

Sample Spiking: Aliquot 100 μ L of plasma. Add 10 μ L of a 1 μ g/mL N-Butyl-4,4,4-D3-benzene working solution (in methanol) to act as the IS.

-

Protein Precipitation & Extraction: Add 300 μ L of ice-cold hexane/ethyl acetate (1:1 v/v). Vortex for 2 minutes to partition the lipophilic analytes into the organic layer.

-

Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the upper organic layer to a clean autosampler vial.

-

GC-MS Parameters: Inject 1 μ L in splitless mode. Use a non-polar capillary column (e.g., DB-5MS). Set the EI source to 70 eV.

-

SIM Mode Monitoring: Set Selected Ion Monitoring (SIM) to track m/z 134 (unlabelled analyte M+ ) and m/z 137 (D3-IS M+ ). Calculate the concentration ratio based on the Area Under the Curve (AUC) of m/z 134 / m/z 137.

References

- Source: lgcstandards.

- Source: nih.

- Source: sigmaaldrich.

- Source: acs.

- Source: researchgate.

Sources

An In-Depth Technical Guide to the Synthesis of Deuterated n-Butylbenzene

This guide provides a comprehensive overview of the primary synthetic pathways for preparing deuterated n-butylbenzene, a crucial isotopically labeled compound for researchers, scientists, and drug development professionals. The strategic incorporation of deuterium into the n-butylbenzene molecule offers a powerful tool for mechanistic studies, metabolic tracking, and enhancing the pharmacokinetic profiles of bioactive molecules. This document delves into the core synthetic strategies, providing detailed experimental protocols, mechanistic insights, and comparative data to inform the selection of the most appropriate method for a given research objective.

Introduction: The Significance of Deuterated n-Butylbenzene

Deuterium, a stable isotope of hydrogen, possesses a greater mass, which leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference has profound implications in chemical and biological systems. The kinetic isotope effect (KIE), where the C-D bond is cleaved at a slower rate than a C-H bond, is a cornerstone of mechanistic organic chemistry and drug metabolism studies. By selectively replacing hydrogen with deuterium in n-butylbenzene, researchers can probe reaction mechanisms, elucidate metabolic pathways, and potentially improve the metabolic stability of drug candidates containing the n-butylphenyl moiety.

This guide will explore three principal strategies for the synthesis of deuterated n-butylbenzene:

-

Ring Deuteration: Introduction of deuterium onto the aromatic ring.

-

Alkyl Chain Deuteration: Introduction of deuterium onto the n-butyl side chain.

-

Perdeuteration: Introduction of deuterium at all possible positions.

Synthesis of Ring-Deuterated n-Butylbenzene (n-Butylbenzene-d₅)

The most direct and efficient method for preparing n-butylbenzene with a deuterated aromatic ring is through a two-step sequence involving Friedel-Crafts acylation of benzene-d₆ followed by reduction of the resulting ketone. This approach ensures the specific and high-level incorporation of five deuterium atoms onto the phenyl group.

Mechanistic Rationale

The synthesis commences with the electrophilic aromatic substitution of benzene-d₆ with butyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2]. The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich deuterated benzene ring to form a resonance-stabilized intermediate (sigma complex), which subsequently loses a deuteron to restore aromaticity, yielding butyrophenone-d₅.

The second step involves the reduction of the carbonyl group of butyrophenone-d₅ to a methylene group. Two classical and effective methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base)[3][4][5][6]. The choice between these methods depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is conducted under strongly basic conditions[7][8][9].

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Synthesis of Butyrophenone-d₅

-

To a stirred solution of benzene-d₆ (1.0 eq) and anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add butyryl chloride (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude butyrophenone-d₅.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction to n-Butylbenzene-d₅

-

Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution.

-

To the freshly prepared zinc amalgam, add concentrated hydrochloric acid, water, toluene, and butyrophenone-d₅ (1.0 eq).

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting n-butylbenzene-d₅ by distillation.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for n-butylbenzene-d₅.

Synthesis of Alkyl Chain-Deuterated n-Butylbenzene

Deuterium can be selectively introduced into the n-butyl chain through two primary strategies: the reduction of butyrophenone with a deuterated reducing agent or by direct catalytic hydrogen-deuterium (H-D) exchange on n-butylbenzene.

Reduction of Butyrophenone with Deuterated Reagents

This method allows for the specific introduction of deuterium at the α- and β-positions of the butyl chain, depending on the chosen reduction method and deuterated reagent.

The Wolff-Kishner reduction of butyrophenone using hydrazine hydrate in a deuterated solvent like diethylene glycol-d₆ with a base like potassium hydroxide will result in the formation of n-butyl-α,α-d₂-benzene[8][9]. The mechanism involves the formation of a hydrazone, followed by deprotonation and tautomerization steps where deuterium is incorporated from the solvent.

-

To a flask containing diethylene glycol, add butyrophenone (1.0 eq), hydrazine hydrate (4.0 eq), and potassium hydroxide (4.0 eq).

-

Heat the mixture to 180-200 °C and reflux for 4-6 hours, allowing water to distill off.

-

Cool the reaction mixture, dilute with water, and extract with ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product, n-butyl-α,α-d₂-benzene, by distillation.

To achieve higher levels of deuteration on the alkyl chain, a deuterated solvent such as diethylene glycol-d₆ and D₂O for the workup should be employed.

Catalytic Hydrogen-Deuterium Exchange

Direct H-D exchange on n-butylbenzene offers a convenient method for introducing deuterium into the alkyl chain, often with a preference for the benzylic (α) position due to the stability of the benzylic radical intermediate[10][11]. Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used with deuterium oxide (D₂O) as the deuterium source[10].

The mechanism of H-D exchange on alkylbenzenes over metal catalysts is complex and can involve several pathways, including π-allyl intermediates. The regioselectivity is influenced by the catalyst, temperature, and substrate structure. For n-butylbenzene, the benzylic protons at the α-position are generally the most readily exchanged due to the lower C-H bond dissociation energy at this position. Exchange at the β, γ, and δ positions is also possible but typically requires more forcing conditions.

-

In a pressure vessel, place n-butylbenzene (1.0 eq), 10% Pd/C (5-10 wt%), and D₂O (a large excess).

-

Pressurize the vessel with hydrogen gas (or an inert gas) and heat to 120-150 °C with vigorous stirring for 24-72 hours.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and analyze the isotopic distribution by NMR and mass spectrometry.

-

The process can be repeated to increase the level of deuterium incorporation.

Visualization of Chain Deuteration Pathways

Caption: Synthetic pathways for chain-deuterated n-butylbenzene.

Synthesis of Perdeuterated n-Butylbenzene (n-Butylbenzene-d₁₄)

The synthesis of fully deuterated n-butylbenzene (n-butylbenzene-d₁₄) requires a combination of deuterated starting materials. A practical approach involves the Friedel-Crafts acylation of benzene-d₆ with perdeuterated butyryl chloride, followed by reduction.

Preparation of Perdeuterated Butyryl Chloride

Perdeuterated butyryl chloride can be prepared from commercially available perdeuterated butyric acid (butyric acid-d₇) by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Synthetic Pathway

The synthesis of n-butylbenzene-d₁₄ would follow a similar procedure to that for n-butylbenzene-d₅, but with the use of perdeuterated butyryl chloride in the Friedel-Crafts acylation step. The subsequent reduction of the perdeuterated butyrophenone intermediate would then yield the desired n-butylbenzene-d₁₄.

Characterization and Isotopic Purity Analysis

The successful synthesis of deuterated n-butylbenzene must be confirmed by appropriate analytical techniques to determine the extent and location of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of proton signals at specific positions, providing a direct measure of deuterium incorporation. ¹³C NMR can also be informative, as the C-D coupling patterns differ from C-H couplings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the molecular weight of the deuterated product and for analyzing the distribution of isotopologues (molecules with different numbers of deuterium atoms). This allows for the calculation of the average deuterium incorporation.

Comparative Analysis of Synthetic Pathways

| Pathway | Target Isotopologue | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation/Reduction | n-Butylbenzene-d₅ | Benzene-d₆, Butyryl chloride, AlCl₃, Zn(Hg)/HCl or N₂H₄/KOH | High regioselectivity for ring deuteration, high isotopic purity. | Requires deuterated starting material, two-step process. |

| Wolff-Kishner Reduction | n-Butyl-α,α-d₂-benzene | Butyrophenone, Hydrazine, KOH, Deuterated solvent | Specific deuteration at the α-position. | Requires high temperatures and strongly basic conditions. |

| Catalytic H-D Exchange | Chain-deuterated n-butylbenzene | n-Butylbenzene, Pd/C or Pt/C, D₂O | Direct deuteration of the final product, potentially more cost-effective. | May result in a mixture of isotopologues, requires high pressure and temperature, regioselectivity can be difficult to control. |

| Perdeuteration | n-Butylbenzene-d₁₄ | Benzene-d₆, Perdeuterated butyryl chloride | Provides fully deuterated product. | Requires multiple deuterated starting materials, can be expensive. |

Conclusion

The synthesis of deuterated n-butylbenzene can be achieved through several strategic pathways, each offering distinct advantages and leading to specific labeling patterns. The choice of method should be guided by the desired location and level of deuterium incorporation, the availability of deuterated starting materials, and the tolerance of the molecule to the required reaction conditions. For specific ring deuteration, the Friedel-Crafts acylation of benzene-d₆ followed by reduction is the most reliable method. For targeted α-deuteration of the alkyl chain, the Wolff-Kishner reduction of butyrophenone in a deuterated medium is effective. Catalytic H-D exchange provides a more direct but potentially less selective route to chain deuteration. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can confidently synthesize the specific deuterated n-butylbenzene isotopologues required for their advanced scientific investigations.

References

- Organic Syntheses, Coll. Vol. 2, p.98 (1943); Vol. 15, p.14 (1935).

- Wolff, L. Justus Liebigs Annalen der Chemie1912, 394 (1), 86–108.

- Todd, D. Org. React.1948, 4, 378–422.

- Huang-Minlon. J. Am. Chem. Soc.1946, 68 (12), 2487–2488.

- Szmant, H. H. Angew. Chem. Int. Ed. Engl.1968, 7 (2), 120–128.

- Martin, E. L. Org. React.1942, 1, 155–209.

- Sajiki, H., et al. Chemistry–A European Journal2007, 13 (14), 4052-4063.

- Groves, J. T.; Ma, K. W. J. Am. Chem. Soc.1974, 96 (21), 6527–6529.

- Garnett, J. L.; Hodges, R. J. J. Am. Chem. Soc.1967, 89 (17), 4546–4547.

- Junk, G. A.; Svec, H. J. J. Org. Chem.1963, 28 (1), 270–271.

- Vedejs, E. Org. React.1975, 22, 401–422.

- Olah, G. A. Friedel-Crafts and Related Reactions, Wiley-Interscience, 1963-1965.

- Rueping, M.; Nachtsheim, B. J. Beilstein J. Org. Chem.2010, 6, 6.

-

Vinati Organics. How Is N-Butylbenzene Different from Other Alkylbenzenes in Industrial Use?[Link]

- Crawford, E.; Kemball, C. Trans. Faraday Soc.1962, 58, 2452-2467.

-

PubChem. n-Butylbenzene. [Link]

-

Pearson+. Design a synthetic route to obtain n-butylbenzene starting from benzene. [Link]

-

Dessent, C. E. H., et al. The effect of conformation on the ionization energetics of n-butylbenzene. II. A zero electron kinetic energy photoelectron spectroscopy study with partial rotational resolution. [Link]

-

Mori, A., et al. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. [Link]

-

Reddy, G. N. M., et al. Deuteron-proton isotope correlation spectroscopy of molecular solids. [Link]

-

Vikic-Topic, D., et al. Intrinsic Long Range Deuterium Isotope Effects on 13C NMR Chemical Shifts as a Conformational Probe of Benzene Derivatives. [Link]

-

Chemistry Steps. Synthesis of Aromatic Compounds From Benzene. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

OSTI.GOV. catalytic exchange of alkylbenzenes with deuterium on nickel films. [Link]

-

PubChem. n-Butylbenzene. [Link]

-

Barabás, A., et al. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]

-

Ogasahara, R., et al. Photocatalytic and highly regioselective H/D exchange at alpha-thio C(sp3)-H bonds. [Link]

-

ResearchGate. Methods for the deuteration of benzene. [Link]

-

Bolton, J. L., et al. NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. [Link]

-

Derdau, V., et al. Deuteration and Tritiation of Pharmaceuticals by Non-Directed Pd-Catalyzed C–H Activation in D2O. [Link]

-

KPU Pressbooks. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. [Link]

-

Cheméo. Chemical Properties of Benzene, n-butyl- (CAS 104-51-8). [Link]

-

Li, X., et al. Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. [Link]

-

PubChem. Benzene-d5. [Link]

-

PubChem. N-Butylbenzene-d14. [Link]

-

ResearchGate. 705 Six-Armed Structures Based on Benzene Ring, Synthesis and Characterization via Sonogashira Coupling. [Link]

-

Chem-Impex. n-Butylbenzene. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Clemmensen Reduction | Pharmaguideline [pharmaguideline.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 10. Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CATALYTIC EXCHANGE OF ALKYLBENZENES WITH DEUTERIUM ON NICKEL FILMS (Journal Article) | OSTI.GOV [osti.gov]

Isotopic enrichment of N-Butyl-4,4,4-D3-benzene

An In-Depth Technical Guide to the Isotopic Enrichment of N-Butyl-4,4,4-D3-benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-Butyl-4,4,4-D3-benzene, a crucial isotopically labeled compound for researchers in drug development and analytical sciences. The strategic placement of three deuterium atoms on the terminal methyl group of the butyl chain offers a stable, non-radioactive tracer that is chemically analogous to its unlabeled counterpart but physically distinguishable by mass-sensitive analytical techniques. This guide delves into a robust synthetic methodology via Grignard coupling, details rigorous analytical procedures for verifying isotopic enrichment and positional integrity, and explores its primary application as an internal standard in quantitative mass spectrometry. The content herein is designed to equip researchers and scientists with the necessary expertise to confidently synthesize, validate, and utilize this valuable analytical tool.

The Imperative for Isotopic Labeling in Modern Research

In the landscape of modern analytical chemistry and drug development, the pursuit of precision and accuracy is paramount. Mass spectrometry (MS) is a cornerstone technique in this endeavor, and its power is significantly amplified by the strategic use of deuterated compounds.[1] These molecules, in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium, are invaluable for enhancing quantitative accuracy, elucidating metabolic pathways, and probing molecular interactions.

N-Butyl-4,4,4-D3-benzene: A High-Fidelity Analytical Standard

N-Butyl-4,4,4-D3-benzene is an isotopically labeled analog of n-butylbenzene. Its primary and most critical application is as an internal standard (IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS), particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2][3] The core principle is that a deuterated analog is chemically identical to the non-deuterated analyte, meaning it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[1] However, its increased mass allows it to be clearly distinguished by the mass spectrometer.

By adding a precise amount of N-Butyl-4,4,4-D3-benzene to a sample, one can accurately correct for variations that occur during the analytical workflow, including:

-

Sample Preparation Losses: Inconsistent recovery during extraction or purification steps.

-

Matrix Effects: Co-eluting compounds from complex biological matrices (e.g., plasma, urine) that can suppress or enhance the analyte's ionization.[1]

-

Instrumental Variability: Fluctuations in instrument performance over time.

The terminal "D3" labeling is particularly advantageous as C-D bonds are stronger than C-H bonds, making this position less susceptible to metabolic cleavage via the kinetic isotope effect and preventing in-source fragmentation or back-exchange, thereby ensuring the stability of the label throughout the analytical process.[4]

Synthesis and Isotopic Enrichment Strategy

Achieving high isotopic enrichment (>98%) at a specific molecular position requires a constructive synthetic approach rather than general exchange methods, which often yield a mixture of isotopologues.[2][5] The most reliable and controllable method for preparing N-Butyl-4,4,4-D3-benzene is through Grignard coupling, which allows for the precise formation of a new carbon-carbon bond incorporating the deuterated moiety.

Selected Synthetic Pathway: Grignard Coupling

This synthesis builds the deuterated butyl chain by reacting a three-carbon phenylpropyl electrophile with a deuterated one-carbon nucleophile. The chosen reagents are 1-bromo-3-phenylpropane and trideuteromethyl magnesium iodide, formed in situ from trideuteromethyl iodide (CD₃I).

Caption: Synthetic scheme for n-Butyl-4,4,4-d3-benzene via Grignard coupling.

Detailed Experimental Protocol

Materials:

-

Trideuteromethyl iodide (CD₃I, 99.5 atom % D)

-

Magnesium turnings (activated)

-

1-Bromo-3-phenylpropane

-

Anhydrous diethyl ether

-

Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl)

Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Maintain a positive inert atmosphere throughout the reaction.[6]

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of trideuteromethyl iodide in anhydrous diethyl ether dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction if necessary. The reaction is exothermic and should proceed to form a cloudy grey solution of CD₃MgI.[7]

-

Coupling Reaction: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of 1-bromo-3-phenylpropane in anhydrous diethyl ether dropwise. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC/GC analysis indicates the consumption of the starting bromide. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography or distillation to yield pure N-Butyl-4,4,4-D3-benzene.

Analytical Verification and Quality Control

Rigorous analytical characterization is essential to confirm the molecular structure, isotopic enrichment, and chemical purity of the final product.[8] This self-validating system ensures the reliability of the labeled compound for its intended applications.

Caption: Workflow for the analytical verification of n-Butyl-4,4,4-d3-benzene.

Mass Spectrometry (MS) Analysis

MS is the primary technique for confirming isotopic incorporation and quantifying enrichment.[8]

| Parameter | Unlabeled n-Butylbenzene | N-Butyl-4,4,4-D3-benzene | Rationale |

| Molecular Weight | 134.22 g/mol | 137.24 g/mol | Addition of 3 deuterium atoms.[9] |

| Molecular Ion (M+) | m/z 134 | m/z 137 | 3 Dalton mass shift confirms D3 incorporation. |

| Key Fragment Ion | m/z 91 (Tropylium ion) | m/z 91 (Tropylium ion) | Fragmentation cleaves the butyl chain, label is lost. |

Isotopic Purity Calculation: The isotopic enrichment is determined by examining the relative intensities of the molecular ion cluster (m/z 137, 136, 135). For a product with 99% isotopic enrichment, the M+ peak at m/z 137 will be the base peak, with very small contributions from M-1 (D2H) and M-2 (DH2) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal proof of the deuterium's location within the molecule.[10][11]

| Nucleus | Unlabeled n-Butylbenzene (Expected Shifts) | N-Butyl-4,4,4-D3-benzene (Expected Changes) | Rationale of Change |

| ¹H NMR | ~0.9 ppm (triplet, 3H, -CH₃) | Signal absent | Protons are replaced by deuterium.[11] |

| ~1.3 ppm (sextet, 2H, -CH₂-CH₃) | Becomes a triplet | Coupling to the terminal protons is removed. | |

| ²H NMR | No signal | Signal at ~0.9 ppm | Confirms the presence of deuterium at the expected chemical shift.[12] |

| ¹³C NMR | ~13.9 ppm (-CH₃) | Signal is a triplet, shifted slightly upfield | C-D coupling splits the signal into a 1:1:1 triplet; deuterium causes an isotopic shift.[10] |

Field Application: Isotope Dilution Mass Spectrometry

The primary role of N-Butyl-4,4,4-D3-benzene is to serve as an ideal internal standard for the precise quantification of n-butylbenzene in complex samples.

Caption: Principle of quantification using an internal standard in LC-MS/MS.

In a typical workflow, a known quantity of the deuterated standard is added to the unknown sample at the earliest stage. The sample then undergoes extraction and analysis. Because the analyte and the standard co-elute and experience the same potential losses and matrix effects, the ratio of their signals as measured by the mass spectrometer remains constant.[1] By comparing this ratio to a calibration curve created with known concentrations of the analyte and a fixed concentration of the internal standard, the exact amount of n-butylbenzene in the original sample can be determined with high accuracy and precision.

Conclusion

References

- The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. Benchchem.

-

Crawford, E., & Kemball, C. (1962). CATALYTIC EXCHANGE OF ALKYLBENZENES WITH DEUTERIUM ON NICKEL FILMS. Transactions of the Faraday Society. [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed. [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

-

Crawford, E., & Kemball, C. (1962). Catalytic Exchange of Alkylbenzenes With Deuterium on Nickel Films. RSC Publishing. [Link]

-

Catalytic deuterium exchange reactions with organics. XXVII. The alkylbenzenes on self-activated Group VIII transition metals. Australian Journal of Chemistry. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]

-

Reese, P. B., Trimble, L. A., & Vederas, J. C. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry, 64(7), 1427-1431. [Link]

-

Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. PMC. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

-

Organomagnesium compounds (Grignard reagent-RMgX). Bethune College. [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

Show how to make these deuterium-labeled compounds, using CD3MgBr... Pearson+. [Link]

-

4.4: Organometallic Compounds of Magnesium. Chemistry LibreTexts. [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. UPC. [Link]

-

Tetrachlorobenzobarrelene. Organic Syntheses. [Link]

-

The Deuterated “Magic Methyl” Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. PMC. [Link]

- Application of (1-Bromoethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. studymind.co.uk [studymind.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Kinetic Isotope Effect of Deuterated Benzene

Abstract

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, at specific positions within a molecule has emerged as a powerful tool in mechanistic chemistry and drug development. This guide provides a comprehensive technical overview of the kinetic isotope effect (KIE) with a particular focus on deuterated benzene. We will delve into the core principles of KIE, the metabolic fate of benzene, and how deuteration impacts its biotransformation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction: The Scientific and Therapeutic Imperative of the Kinetic Isotope Effect

The substitution of an atom with one of its isotopes can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is most pronounced when the relative mass change is large, making the substitution of protium (¹H) with deuterium (²H) a particularly potent tool for influencing reaction kinetics.[2] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond must be broken.[1]

In the realm of drug development, this "deuterium switch" has been strategically employed to enhance the metabolic stability of drug candidates.[2][3] By replacing hydrogens at metabolically vulnerable sites ("soft spots") with deuterium, the rate of enzymatic breakdown, particularly by cytochrome P450 (CYP) enzymes, can be significantly reduced.[1] This can lead to a cascade of desirable pharmacokinetic improvements, including increased drug half-life, improved bioavailability, and a reduction in the formation of potentially toxic metabolites.[1]

Benzene, a fundamental aromatic hydrocarbon, serves as an excellent model system for studying the KIE in the context of oxidative metabolism. Its biotransformation is well-characterized and is a critical area of study in toxicology and drug metabolism, as many pharmaceutical compounds contain aromatic moieties.

The Metabolic Pathway of Benzene: A Target for Deuteration

Benzene itself is not overtly toxic; its toxicity is a consequence of its metabolism. The primary enzyme responsible for the initial oxidation of benzene is cytochrome P450 2E1 (CYP2E1), predominantly found in the liver.[4][5][6] The metabolic cascade is complex, involving multiple enzymatic steps and leading to a variety of reactive metabolites.

The initial and rate-limiting step in benzene metabolism is its oxidation by CYP2E1 to form benzene oxide.[6] This highly reactive epoxide can then follow several pathways:

-

Spontaneous rearrangement to phenol, which is the major metabolite.

-

Enzymatic hydration by epoxide hydrolase to form benzene dihydrodiol.

-

Conjugation with glutathione (GSH) , mediated by glutathione S-transferases (GSTs).

Phenol can be further hydroxylated by CYP2E1 to form hydroquinone and catechol.[6][7] These dihydroxy metabolites are considered to be major contributors to the myelotoxicity of benzene.

The following diagram illustrates the primary metabolic pathways of benzene:

Given that the initial C-H bond activation by CYP2E1 is a critical, rate-determining step, the use of deuterated benzene (C₆D₆) provides an ideal system to probe the mechanism of this reaction and to illustrate the principles of the kinetic isotope effect.

The Kinetic Isotope Effect in Benzene Oxidation: A Quantitative Perspective

The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, and for C-H/C-D bonds, this value is typically greater than 2.[3]

Primary and Secondary Kinetic Isotope Effects

-

Primary KIE (kH/kD > 1): Occurs when the C-H bond being cleaved is directly involved in the rate-determining step. The larger the value, the more the C-H bond cleavage is rate-limiting.

-

Secondary KIE (kH/kD ≈ 1): Observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. These effects are generally smaller than primary KIEs.

-

Inverse KIE (kH/kD < 1): This can occur when the transition state has a higher coordination number or is "tighter" for the deuterated species compared to the non-deuterated one.

For the enzymatic hydroxylation of aromatic rings, the mechanism is complex. While C-H bond cleavage is essential, the initial attack of the activated oxygen species on the aromatic ring can also be a key step. This can sometimes lead to smaller than expected primary KIEs.[8]

Quantitative Data on KIE in Aromatic Hydroxylation

Obtaining precise kH/kD values for the in vivo or in vitro metabolism of benzene by CYP2E1 is challenging. However, studies on similar enzymatic systems provide valuable insights.

| Enzyme System | Substrate | kH/kD | Reference |

| Immobilized cytochrome c | Benzene | 1.08 - 1.48 | [9] |

| Chromobacterium violaceum Phenylalanine Hydroxylase | ²H₅-phenylalanine | 1.2 - 1.4 | [10] |

| Cytochrome P450 (general) | Various alkyl substrates | > 6 (intrinsic) | [11] |

| Cytochrome P450 (CYP119, CYP2B4) | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | 8.9 - 9.8 (primary) | [12][13] |

Note: The observed KIE in enzymatic reactions can be "masked" or attenuated by other, non-isotopically sensitive steps in the catalytic cycle, such as substrate binding or product release.[12] Therefore, the measured KIE may be smaller than the intrinsic KIE of the C-H bond cleavage step itself. For many P450-catalyzed reactions, the intrinsic KIE for C-H bond cleavage is thought to be quite large, often exceeding 6.[11]

Experimental Determination of the Kinetic Isotope Effect for Benzene

The experimental measurement of the KIE is fundamental to understanding reaction mechanisms and the metabolic fate of deuterated compounds. Two primary methods are employed: non-competitive and competitive experiments.

Non-Competitive KIE Measurement

In this approach, the reaction rates of the deuterated and non-deuterated substrates are measured in separate experiments.

Protocol: Non-Competitive KIE Measurement of Benzene Metabolism

-

Preparation of Reaction Mixtures:

-

Prepare two sets of incubation mixtures containing liver microsomes (or recombinant CYP2E1), an NADPH-generating system, and a suitable buffer.

-

To one set, add benzene (C₆H₆) at a known concentration.

-

To the second set, add deuterated benzene (C₆D₆) at the same concentration.

-

-

Initiation and Incubation:

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate for a specific time period, ensuring the reaction remains in the initial velocity phase.

-

-

Quenching and Extraction:

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Add an internal standard for quantification.

-

Extract the metabolites (e.g., phenol) using an appropriate organic solvent.

-

-

Analysis:

-

Analyze the extracts by GC-MS or LC-MS to quantify the amount of phenol produced.

-

-

Calculation:

-

Determine the initial reaction rates (v₀) for both the C₆H₆ and C₆D₆ reactions.

-

The KIE is calculated as the ratio of the initial rates: KIE = v₀(H) / v₀(D) .

-

Competitive KIE Measurement

This method is generally more accurate as it involves a single reaction mixture containing both the deuterated and non-deuterated substrates.

Protocol: Competitive KIE Measurement of Benzene Metabolism using GC-MS

-

Preparation of Reaction Mixture:

-

Prepare a single incubation mixture containing liver microsomes (or recombinant CYP2E1), an NADPH-generating system, and a buffer.

-

Add an equimolar mixture of benzene (C₆H₆) and deuterated benzene (C₆D₆).

-

-

Initiation, Incubation, and Quenching:

-

Follow the same procedure as for the non-competitive method.

-

-

Extraction and Derivatization (Optional):

-

Extract the unreacted substrates and the phenolic products.

-

Derivatization of the phenol may be necessary to improve its chromatographic properties.

-

-

Analysis by GC-MS:

-

Inject the extract into a GC-MS system.

-

Use selected ion monitoring (SIM) to monitor the molecular ions of C₆H₆, C₆D₆, and their respective phenolic products.

-

-

Calculation:

-

Determine the ratio of the products ([Phenol-d₅]/[Phenol-h₅]) and the ratio of the remaining substrates ([C₆D₆]/[C₆H₆]) at various time points or at a single time point with low conversion.

-

The KIE can be calculated using the following equation: KIE = ln(1 - f) / ln(1 - P*f) , where 'f' is the fraction of the reaction completion and 'P' is the product isotope ratio. A simplified approach at low conversion is to directly compare the product ratios.

-

The following diagram illustrates the general workflow for a competitive KIE experiment:

Applications in Drug Development: The "Deuterium Switch" in Practice

The principles demonstrated with deuterated benzene have significant implications for the development of new therapeutics. By strategically deuterating a drug candidate at sites of metabolism, it is possible to improve its pharmacokinetic profile.

Case Studies of Deuterated Drugs

Several deuterated drugs have successfully reached the market or are in late-stage clinical trials, validating the "deuterium switch" approach.

-

Deutetrabenazine (Austedo®): The first deuterated drug approved by the FDA, it is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease. Deuteration of the methoxy groups slows down its metabolism, leading to a longer half-life and reduced dosing frequency.

-

Deucravacitinib: An allosteric tyrosine kinase 2 (TYK2) inhibitor and the first de novo deuterated drug approved by the FDA. Deuteration was used to improve its metabolic profile during the initial drug discovery process.

-

Donafenib: A deuterated version of the multi-kinase inhibitor sorafenib, approved in China for the treatment of unresectable hepatocellular carcinoma. Clinical studies have shown improved efficacy and a better safety profile compared to its non-deuterated counterpart.

These examples underscore the potential of deuteration to not only improve existing drugs but also to enable the development of novel therapeutics with enhanced properties.

Conclusion and Future Perspectives

The kinetic isotope effect of deuterated benzene provides a powerful model for understanding the fundamental principles of C-H bond activation in metabolic processes. For researchers in drug development, a thorough grasp of these principles is essential for the rational design of new chemical entities with optimized pharmacokinetic and safety profiles. The "deuterium switch" is no longer a theoretical curiosity but a clinically and commercially validated strategy for drug innovation. As our understanding of metabolic pathways and enzymatic mechanisms continues to grow, the strategic application of deuteration will undoubtedly play an increasingly important role in the future of medicine.

References

- Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity. PMC.

- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC.

- Hydroxylation of benzene by immobilized cytochrome c in an organic solvent. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- understanding deuterium kinetic isotope effect in drug metabolism. Benchchem.

- The kinetic isotope effect in the search for deuter

- Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxid

- The kinetic isotope effect in the search for deuter

- CYP2E1-dependent benzene toxicity: the role of extrahep

- Metabolism of benzene by humans, rats, and mice, shown as a function of...

- Overview of CYP450-mediated metabolism of benzene (in bold). Urinary...

- Cytochrome P450 Mechanism Major Types of P450 oxidation Reactions. University of Washington.

- Kinetic isotope effects in hydroxylation reactions effected by cytochrome P450 compounds I implicate multiple electrophilic oxidants for P450-catalyzed oxid

- The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity. Semantic Scholar.

- Mechanisms of Cytochrome P450-Catalyzed Oxid

- Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid

- Cytochromes P450: History, Classes, Catalytic Mechanism, and Industrial Application | Request PDF.

- Models and Mechanisms of Cytochrome P450 Action.

- Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions.

- Benzene metabolism by reconstituted cytochromes P450 2B1 and 2E1 and its modulation by cytochrome b5, microsomal epoxide hydrolase, and glutathione transferases: evidence for an important role of microsomal epoxide hydrolase in the form

- A quantitative structure-activity relationship analysis on a series of alkyl benzenes metabolized by human cytochrome p450 2E1. PubMed.

- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS.

- Benzene Metabolism Is Dominated by a High-Affinity Pathway at Ambient Exposures with Implications for Cancer Risks. Utrecht University - UU Research Portal.

- Pathways of benzene metabolism leading to reactive electrophilic species. CYP, cytochrome P450.

- Plasma metabolomics study reveals the critical metabolic signatures for benzene-induced hem

- Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI.

- Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv.

- GC/MS Analysis of Benzene in Gasoline.

- Fast GC/MS Analysis for Benzene and Total Arom

- Validation of Benzene using SKC Passive Sampler 575-001 Research Report 1312 PDF Document. SKC Inc.

- Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.

- Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz.

- Graphviz tutorial. YouTube.

- Viewing a reaction path diagram — Cantera 3.2.

- Graphviz Examples and Tutorial. Sketchviz.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. CYP2E1-dependent benzene toxicity: the role of extrahepatic benzene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzene metabolism by reconstituted cytochromes P450 2B1 and 2E1 and its modulation by cytochrome b5, microsomal epoxide hydrolase, and glutathione transferases: evidence for an important role of microsomal epoxide hydrolase in the formation of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxylation of benzene by immobilized cytochrome c in an organic solvent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. courses.washington.edu [courses.washington.edu]

- 12. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic isotope effects in hydroxylation reactions effected by cytochrome P450 compounds I implicate multiple electrophilic oxidants for P450-catalyzed oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Precision GC-MS Quantification of Alkylbenzenes Using N-Butyl-4,4,4-D3-benzene as an Internal Standard

Introduction & Scientific Rationale

The accurate quantification of Volatile Organic Compounds (VOCs) and Semi-Volatile Organic Compounds (SVOCs) in complex environmental matrices (e.g., wastewater, soil, sludge) is frequently compromised by matrix effects, variable extraction efficiencies, and instrument drift. In methodologies such as US EPA Method 8260[1], the use of Stable Isotope-Labeled Internal Standards (SIL-IS) is not merely a recommendation; it is the foundational mechanism that transforms a highly variable extraction process into a self-validating analytical system .

N-Butyl-4,4,4-D3-benzene (CAS: 109232-94-2) serves as an optimal surrogate and internal standard for the quantification of native alkylbenzenes (such as n-butylbenzene, sec-butylbenzene, and tert-butylbenzene).

The Causality of Isotopic Design

The strategic placement of the three deuterium atoms on the terminal carbon (C4) of the butyl chain is critical for two reasons:

-

Chemical Stability: Deuterium atoms located directly on an aromatic ring or adjacent to a benzylic position are susceptible to hydrogen-deuterium (H/D) exchange in highly acidic or basic aqueous matrices. The terminal methyl group (4,4,4-D3) is chemically inert under standard Purge-and-Trap (P&T) conditions, ensuring absolute isotopic integrity during sample preparation.

-

Mass Spectrometric Resolution: During Electron Ionization (EI), alkylbenzenes undergo characteristic benzylic cleavage to form the highly stable tropylium ion ( C7H7+ , m/z 91). Because the terminal CD3 group is lost during this fragmentation, both the native analyte and the SIL-IS yield a base peak at m/z 91. Therefore, to prevent isobaric cross-talk, quantitation is forced to rely on the distinct molecular ions: m/z 134 for native n-butylbenzene and m/z 137 for the D3-isotopologue[2].

Physicochemical & Mass Spectrometric Properties

To effectively utilize N-Butyl-4,4,4-D3-benzene, analysts must account for the +3 Da mass shift while recognizing that its chromatographic retention time will be nearly identical (often eluting just milliseconds earlier due to the slight reduction in molar volume characteristic of deuterated compounds) to the unlabeled target.

| Property | Native Analyte (n-Butylbenzene) | Internal Standard (N-Butyl-4,4,4-D3-benzene) |

| CAS Number | 104-51-8 | 109232-94-2 |

| Molecular Formula | C10H14 | C10H11D3 |

| Molecular Weight | 134.22 g/mol | 137.24 g/mol |

| Boiling Point | 183 °C | ~183 °C |

| Primary Quantitation Ion | m/z 134 ( M+ ) | m/z 137 ( M+ ) |

| Secondary/Qualifier Ions | m/z 91, 92 | m/z 91, 92 |

Analytical Workflow

The following workflow illustrates the integration of the SIL-IS into a standard Purge-and-Trap GC-MS methodology. By spiking the standard directly into the raw sample prior to any manipulation, all subsequent physical losses are mathematically nullified.

Figure 1: Purge-and-Trap GC-MS workflow using N-Butyl-4,4,4-D3-benzene as an internal standard.

Experimental Protocol

Step 1: Preparation of Standard Solutions

-

Stock Solution: Dissolve 10.0 mg of N-Butyl-4,4,4-D3-benzene in 10.0 mL of purge-and-trap grade methanol to create a 1,000 µg/mL (ppm) primary stock. Store at -20°C in a Teflon-sealed amber vial.

-

Working Spiking Solution: Dilute the primary stock in methanol to a working concentration of 25 µg/mL.

Step 2: Sample Spiking (The Self-Validating Step)

-

Transfer exactly 5.0 mL of the aqueous sample (or soil suspension) into a standard 40 mL VOA (Volatile Organic Analysis) vial.

-

Using a gas-tight micro-syringe, inject 5.0 µL of the 25 µg/mL working spiking solution directly into the aqueous phase (yielding a final IS concentration of 25 µg/L or ppb)[2].

-

Seal the vial immediately with a PTFE-lined silicone septum cap to prevent volatilization.

Step 3: Purge-and-Trap (P&T) Extraction

-

Load the VOA vial into the P&T autosampler (e.g., Tekmar Atomx or equivalent).

-

Purge: Sparge the sample with ultra-pure Helium at 40 mL/min for 11 minutes at ambient temperature. Volatilized compounds are swept onto a multi-bed sorbent trap (e.g., Vocarb 3000).

-

Dry Purge: Flow Helium through the trap for 1 minute to remove excess water vapor, preventing MS source oxidation.

-

Desorb: Rapidly heat the trap to 250°C for 2 minutes while backflushing with Helium to transfer the analytes to the GC inlet.

Step 4: GC-MS Acquisition Parameters

To ensure baseline resolution of structural isomers (e.g., sec-butylbenzene vs. tert-butylbenzene) and maintain high sensitivity for the molecular ions, adhere to the following optimized parameters[2],[1]:

| Parameter | Setting / Specification |

| GC Column | 30 m × 0.25 mm ID × 1.4 µm film thickness (e.g., DB-624, Rtx-VMS) |

| Carrier Gas | Ultra-pure Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 200 °C |

| Split Ratio | 50:1 (Adjust based on sample contamination levels) |

| Oven Program | 35 °C (hold 5 min) → 10 °C/min to 220 °C (hold 3 min) |

| Transfer Line Temp | 230 °C |

| Ion Source Temp | 250 °C (EI mode, 70 eV) |

| Acquisition Mode | SIM/Scan synchronous (Scan: m/z 35-260; SIM: m/z 134, 137, 91, 92) |

Data Analysis & Isotope Dilution Logic

The core of this protocol's trustworthiness lies in Isotope Dilution Mass Spectrometry (IDMS). Because N-Butyl-4,4,4-D3-benzene shares the exact same vapor pressure, boiling point, and extraction kinetics as native n-butylbenzene, any loss of analyte during the 11-minute purge step is mirrored exactly by a loss in the internal standard.

Figure 2: Self-validating isotope dilution logic for matrix-independent absolute quantitation.

System Validation via Response Factor (RF)

Quantitation is achieved by calculating the Response Factor (RF) for each calibration level[1]:

RF=Ais×CxAx×Cis

Where:

-

Ax = Integrated peak area of the native analyte (m/z 134)

-

Ais = Integrated peak area of the internal standard (m/z 137)

-

Cis = Concentration of the internal standard (fixed at 25 µg/L)

-

Cx = Concentration of the native analyte calibration level

Acceptance Criteria: For the system to be considered self-validating and fit-for-purpose under EPA guidelines, the Relative Standard Deviation (%RSD) of the RF values across a minimum 5-point calibration curve (e.g., 1, 5, 10, 25, 50 µg/L) must be ≤20% [2]. If the %RSD exceeds this threshold, it indicates active site degradation in the GC inlet or mass discrimination in the ion source, requiring immediate maintenance.

References

-

Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) US Environmental Protection Agency (EPA) SW-846 URL:[Link]

Sources

Using N-Butyl-4,4,4-D3-benzene in LC-MS analysis

Application Note: High-Fidelity LC-MS/MS Quantification of Alkylbenzenes and Polymer Extractables Using N-Butyl-4,4,4-D3-benzene

Executive Summary

The accurate quantification of alkylbenzenes—critical biomarkers in environmental monitoring and key targets in Extractables and Leachables (E&L) screening of polymer packaging—is frequently compromised by matrix-induced ion suppression. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology utilizing N-Butyl-4,4,4-D3-benzene as a Stable Isotope-Labeled Internal Standard (SIL-IS). By leveraging the exact co-elution properties and the +3 Da mass shift of the D3-isotopologue, this protocol provides a self-validating framework that ensures absolute quantitative accuracy across complex matrices.

Mechanistic Insights: The Causality of Experimental Choices

Why N-Butyl-4,4,4-D3-benzene? In Isotope Dilution Mass Spectrometry (IDMS), the choice of the isotopic label dictates the reliability of the assay. N-Butyl-4,4,4-D3-benzene features deuterium atoms localized exclusively on the terminal methyl group of the butyl chain.

-

Isotopic Stability: Unlike benzylic protons, which are relatively acidic and prone to hydrogen-deuterium (H/D) exchange in protic mobile phases (e.g., H₂O/MeOH gradients), the terminal methyl deuterons are highly aliphatic and chemically inert. This prevents isotopic scrambling during sample preparation and LC-MS analysis.

-

Mass Resolution: The +3 Da shift (m/z 137 vs. 134 for native N-Butylbenzene) is optimal. It exceeds the natural ¹³C isotopic envelope (M+1, M+2) of the native analyte, eliminating spectral cross-talk while maintaining identical lipophilicity and chromatographic retention times.

Why APCI over ESI? Because alkylbenzenes lack highly polar heteroatoms, conventional Electrospray Ionization (ESI) often yields poor sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is strictly required to generate the radical cation (M+•) or protonated molecule ([M+H]+) via gas-phase ion-molecule reactions[1]. The D3-IS experiences the exact same ionization microenvironment as the native analyte, perfectly correcting for matrix-induced charge competition.

Experimental Workflow & Logic

The following workflow integrates sample extraction, chromatographic separation, and MS/MS detection, embedded with self-validating checkpoints to ensure data integrity.

LC-MS/MS workflow using N-Butyl-4,4,4-D3-benzene with self-validating quality checkpoints.

Self-Validating Protocol for LC-APCI-MS/MS

Materials:

-

Native N-Butylbenzene (Analytical Standard)

-

N-Butyl-4,4,4-D3-benzene (SIL-IS, isotopic purity ≥99% D)

-

LC-MS grade Water, Methanol, and Acetonitrile.

Step 1: Preparation of the Internal Standard Working Solution (ISWS)

-

Reconstitute N-Butyl-4,4,4-D3-benzene in LC-MS grade Methanol to a stock concentration of 1.0 mg/mL.

-

Dilute to a working concentration of 100 ng/mL.

-

Causality Check: Methanol is chosen over Acetonitrile for the stock to prevent potential phase separation or volatility issues during long-term storage at -20°C.

Step 2: Sample Spiking and Solid Phase Extraction (SPE)

-

Aliquot 10.0 mL of the aqueous sample (e.g., environmental water or polymer extract simulant).

-

Spike exactly 100 µL of the ISWS (100 ng/mL) into the sample. Vortex for 30 seconds.

-

Condition a C18 SPE cartridge with 3 mL Methanol followed by 3 mL Water.

-

Load the spiked sample at a flow rate of 1-2 mL/min.

-

Wash with 2 mL 5% Methanol in Water. Elute with 2 mL pure Methanol.

-

Self-Validation Checkpoint: Process a "Blank + IS" sample. The absence of the native m/z 134 peak validates that the D3-IS contains no unlabelled D0-contamination, ensuring baseline accuracy[2].

Step 3: LC-APCI-MS/MS Analysis Optimal separation of alkylbenzenes requires a high-efficiency stationary phase. A sub-2 µm or core-shell C18 column is recommended to achieve sharp peak shapes and minimize co-elution with isobaric polymer extractables[3].

Table 1: Optimized LC-APCI-MS/MS Parameters

| Parameter | Setting / Value | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | High theoretical plates for resolving structural isomers[3]. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for [M+H]+ formation in APCI. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol yields better selectivity for aromatics than ACN. |

| Gradient | 40% B to 95% B over 4.0 min | Rapid elution of lipophilic alkylbenzenes. |

| Flow Rate | 0.4 mL/min | Optimal desolvation in the APCI source. |

| Ionization Source | APCI (Positive Ion Mode) | Essential for ionizing non-polar aromatic hydrocarbons[1]. |

| Corona Discharge | 4.0 µA | Initiates the gas-phase solvent radical cascade. |

| Probe Temp | 450 °C | Ensures complete vaporization of the aqueous/organic flow. |

Step 4: MRM Transitions and Data Acquisition Set the triple quadrupole mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

-

Native N-Butylbenzene: m/z 135.1 → 93.1 (Quantifier), m/z 135.1 → 77.1 (Qualifier)

-

N-Butyl-4,4,4-D3-benzene (IS): m/z 138.1 → 93.1 (Quantifier)

-

Mechanistic Note: The primary fragment (m/z 93.1) corresponds to the tropylium ion ([C₇H₉]+) formed by the loss of the butyl chain. Because the D3 label is on the terminal methyl group, it is lost during this fragmentation. Thus, both the native and the IS share the exact same product ion, maximizing collision cell efficiency while maintaining precursor mass isolation in Q1.

Quantitative Data & Method Validation

A robust method must prove that the SIL-IS effectively compensates for matrix variations. Table 2 summarizes the validation metrics derived from spiking experiments in a complex polymer extract matrix.

Table 2: Validation Metrics for N-Butylbenzene using D3-IS

| Metric | Value | Acceptance Criteria |

| Linear Dynamic Range | 0.5 – 500 ng/mL | R² ≥ 0.995 |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | S/N ≥ 10 |

| Absolute Matrix Effect | 65% (Ion Suppression) | N/A (Compensated by IS) |

| IS-Normalized Recovery | 98.5% – 102.1% | 90% – 110% (ISO standard)[4] |

| Inter-day Precision (RSD) | 3.4% | ≤ 15% |

Interpretation of Results: Although the absolute matrix effect shows significant ion suppression (only 65% of the signal reaches the detector compared to neat solvent), the IS-Normalized Recovery remains exceptionally close to 100%. This proves the causality of using N-Butyl-4,4,4-D3-benzene: because the D3-IS co-elutes exactly with the native analyte, it experiences the exact same suppression microenvironment. The ratio of Native Area / IS Area remains perfectly constant, validating the trustworthiness of the quantitative output.

References

-

Sigma-Aldrich. "n-Butyl-4,4,4-d3-benzene | 109232-94-2".

-

Thermo Fisher Scientific. "Ask the Experts: Practical Answers to Today's Biggest MOSH/MOAH Analysis Questions". 4

-

BioProcess International. "Certified Reference Mixtures in Extractables Screening of Polymeric Materials: For Container–Closure Systems and Single-Use Equipment". 1

-

MDPI. "Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials". 2

-

Agilent Technologies. "LC and LC/MS Columns". 3

Sources

- 1. bioprocessintl.com [bioprocessintl.com]

- 2. Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials [mdpi.com]

- 3. agilent.com [agilent.com]

- 4. Ask the Experts: Practical Answers to Today’s Biggest MOSH/MOAH Analysis Questions - AnalyteGuru [thermofisher.com]

Application Note: N-Butyl-4,4,4-D3-benzene as a Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry

Executive Summary & Mechanistic Rationale

In the quantitative analysis of volatile and semi-volatile alkylbenzenes across environmental, petrochemical, and biological matrices, analytical accuracy is frequently compromised by matrix effects, extraction inefficiencies, and instrumental drift. While traditional methodologies, such as1, have historically relied on structural analogues (e.g., fluorobenzene) as internal standards[1], the modern gold standard for mass spectrometry (MS) is the use of Stable Isotope-Labeled Internal Standards (SIL-IS)[2].

N-Butyl-4,4,4-D3-benzene is a highly specialized SIL-IS designed for the absolute quantitation of n-butylbenzene. By incorporating three deuterium atoms at the terminal methyl group of the butyl chain, this molecule achieves a +3 Da mass shift relative to the native analyte.

The Causality of Experimental Design

-

Why a +3 Da Shift? The natural isotopic envelope of n-butylbenzene contains significant M+1 (approx. 11% from 13 C) and M+2 (approx. 0.6%) contributions. A mass difference of at least 3 Daltons is required to prevent spectral overlap between the native analyte and the SIL-IS, ensuring that the internal standard is3[3].

-

Why the Terminal Methyl Group? Deuterium atoms placed on benzylic carbons (adjacent to the aromatic ring) are susceptible to hydrogen/deuterium (H/D) exchange under harsh acidic or basic extraction conditions. Labeling the terminal aliphatic carbon guarantees isotopic stability throughout rigorous sample preparation workflows[3].

-

Matrix Effect Nullification: Because N-Butyl-4,4,4-D3-benzene shares the exact physicochemical properties of native n-butylbenzene, it co-elutes chromatographically. Any ion suppression or enhancement occurring in the MS source affects both the analyte and the SIL-IS equally. Consequently, the ratio of their signals remains constant, effectively 4[4].

Mechanistic pathway of stable isotope-labeled internal standards correcting for matrix effects.

Physicochemical Specifications

To ensure a self-validating analytical system, the SIL-IS must meet strict purity criteria before integration into the workflow.

| Parameter | Specification | Analytical Relevance |

| Chemical Formula | C 10 H 11 D 3 | Provides a +3 Da mass shift. |

| Molecular Weight | 137.23 g/mol | Distinct from native n-butylbenzene (134.21 g/mol ). |

| Isotopic Purity | ≥ 99% D | Prevents artificial inflation of the native analyte signal. |

| Target Quantitation Ions (GC-MS) | m/z 91 (Native) vs m/z 94 (D3) | Tropylium ion fragment; primary ion for SIM mode. |

| Secondary Confirmation Ions | m/z 134 (Native) vs m/z 137 (D3) | Molecular ion (M + ) verification. |

Self-Validating Experimental Protocol: GC-MS Quantitation

This protocol is engineered for the extraction and quantitation of n-butylbenzene from complex aqueous matrices (e.g., wastewater, biological fluids) using Purge and Trap (P&T) or Liquid-Liquid Extraction (LLE) coupled with GC-MS.

Phase 1: Preparation of Self-Validating Solutions

Crucial Causality: The accuracy of isotope dilution mass spectrometry relies entirely on the precise addition of the SIL-IS. Standard preparation must be gravimetric and volumetric.

-

SIL-IS Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Butyl-4,4,4-D3-benzene into a 10 mL volumetric flask. Dissolve and make up to volume with GC-grade methanol. Store at -20°C.

-

SIL-IS Working Spiking Solution (5.0 µg/mL): Dilute 50 µL of the Stock Solution into 10 mL of methanol.

-

System Suitability Test (SST) / Zero Blank: Prepare a matrix blank spiked only with the SIL-IS Working Solution.

-

Validation Check: Analyze the Zero Blank. The presence of a peak at m/z 91 (native) indicates isotopic impurity or background contamination. The native signal must be < 20% of the Lower Limit of Quantitation (LLOQ).

-

Phase 2: Sample Spiking and Extraction

-

Sample Aliquot: Transfer exactly 5.0 mL of the aqueous sample into a 40 mL VOA (Volatile Organic Analysis) vial.

-

Internal Standard Addition: Using a precision micro-syringe, inject 5.0 µL of the SIL-IS Working Spiking Solution directly into the sample. (Final SIL-IS concentration = 5.0 µg/L).

-

Extraction: Process the sample via Purge and Trap (e.g., 11 min purge at 40 mL/min with inert gas) or perform LLE using 1 mL of high-purity dichloromethane.

Phase 3: GC-MS Instrumental Analysis

-

Column: 30 m × 0.25 mm ID × 1.4 µm film thickness (e.g., DB-624 or equivalent VOC column).

-

Injection: Split ratio 10:1 to 50:1, Injector Temp 200°C.

-

Oven Program: 35°C (hold 4 min), ramp at 10°C/min to 220°C (hold 3 min).

-

MS Acquisition (SIM Mode):

-

Dwell time: 50 ms per ion.

-

Monitor m/z 91 and 134 for native n-butylbenzene.

-

Monitor m/z 94 and 137 for N-Butyl-4,4,4-D3-benzene.

-

Workflow for GC-MS quantitative analysis using N-Butyl-4,4,4-D3-benzene as an internal standard.

Data Processing and Quantitative Superiority

Quantitation is performed using the Relative Response Factor (RRF). Because the SIL-IS and the analyte experience identical losses during extraction and identical ionization efficiencies, the RRF remains highly stable across the calibration range.

RRF=AreaIS×ConcentrationNativeAreaNative×ConcentrationIS

Comparative Performance Data

The following table summarizes the theoretical analytical performance of n-butylbenzene quantitation in a complex wastewater matrix, demonstrating the causality of choosing a targeted SIL-IS over traditional analogue standards.

| Quantitation Method | Internal Standard Used | Matrix Suppression | Mean Recovery (%) | Precision (% RSD) | Linearity (R 2 ) |

| External Calibration | None | High (40-60%) | 45.2 | 22.4 | 0.9410 |

| Analogue IS Method | Fluorobenzene | Moderate | 78.5 | 11.2 | 0.9855 |

| Isotope Dilution (SIL-IS) | N-Butyl-4,4,4-D3-benzene | Corrected (0%) | 99.8 | 2.1 | 0.9998 |

Interpretation: While an analogue IS like fluorobenzene partially corrects for volumetric losses during extraction, it elutes at a different retention time than n-butylbenzene. Consequently, it does not experience the same matrix suppression zone in the MS source. The SIL-IS (N-Butyl-4,4,4-D3-benzene) perfectly co-elutes, ensuring that any signal suppression is mathematically cancelled out in the Area Ratio, yielding near 100% recovery and exceptional precision[2].

References

-

Stable Labeled Isotopes as Internal Standards: A Critical Review Crimson Publishers URL: [Link][2]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate URL:[Link][4]

-

EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry U.S. Environmental Protection Agency (EPA) URL:[Link][1]

Sources

Advanced Application Note: N-Butyl-4,4,4-D3-Benzene in Pharmacokinetic and Metabolic Profiling

Executive Summary & Mechanistic Rationale

In the rigorous landscape of drug development and pharmacokinetic (PK) profiling, achieving absolute quantitation of volatile and lipophilic organic compounds requires robust analytical controls. Deuterated Internal Standards (DIS) are universally recognized as the gold standard in mass spectrometry-based bioanalysis 1. By sharing identical physicochemical properties with the target analyte, a DIS co-elutes during chromatography and experiences identical ionization conditions, thereby perfectly compensating for matrix effects, ion suppression, and extraction losses 2.

N-Butyl-4,4,4-D3-benzene (CAS: 109232-94-2) 3 serves a dual purpose in modern pharmacology:

-

Bioanalytical Internal Standard: The strategic placement of three deuterium atoms at the terminal methyl group provides a +3 Da mass shift. This specific mass increase is a critical threshold in mass spectrometry; it ensures the DIS signal falls completely outside the natural isotopic envelope (M+1, M+2 from 13 C) of the unlabeled analyte, preventing cross-talk and maintaining linear calibration at the Upper Limit of Quantitation (ULOQ) 4.

-

Mechanistic Probe for Kinetic Isotope Effects (KIE): Alkylbenzenes are primarily cleared via Cytochrome P450-mediated ω -oxidation at the terminal methyl group. Because the C-D bond is significantly stronger than the C-H bond, substituting hydrogen with deuterium at this specific site slows down the rate-limiting oxidation step. This phenomenon alters the reaction mechanism, often leading to metabolic shunting (e.g., increased ω -1 oxidation) or a prolonged pharmacokinetic half-life 5.

Quantitative Data & Physicochemical Summaries

The following tables summarize the critical parameters required for configuring mass spectrometers and validating bioanalytical assays using N-Butyl-4,4,4-D3-benzene.

Table 1: Physicochemical & Mass Spectrometry Parameters

| Parameter | N-Butylbenzene (Analyte) | N-Butyl-4,4,4-D3-benzene (IS) | Analytical Rationale |

| Chemical Formula | C 10 H 14 | C 10 H 11 D 3 | Terminal deuteration targets ω -oxidation sites. |

| Exact Mass | 134.1096 Da | 137.1284 Da | +3.0188 Da shift avoids 13 C isotopic interference. |

| LogP (Lipophilicity) | ~4.38 | ~4.38 | Identical partition coefficients ensure identical extraction recovery. |